3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Description
This compound belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene scaffold. Key structural features include:
- 3'-Methoxy group: Electron-donating substituent that influences electronic distribution.
- 6'-(4-Nitrophenyl)methoxy group: A bulky, electron-withdrawing nitroaryl ether moiety, which may reduce fluorescence but enhance photostability.
- Spirolactone core: The lactone ring’s stability is affected by substituents; electron-withdrawing groups like nitro may elongate the C–O bond, as seen in related compounds .
Properties
IUPAC Name |
3'-methoxy-6'-[(4-nitrophenyl)methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO7/c1-33-19-10-12-23-25(14-19)35-26-15-20(34-16-17-6-8-18(9-7-17)29(31)32)11-13-24(26)28(23)22-5-3-2-4-21(22)27(30)36-28/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPFHHZHVISQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic route for CAY10730 involves the reaction of 3-methoxy-6-hydroxyxanthone with 4-nitrobenzyl bromide in the presence of a base to form the desired product . The reaction conditions typically include the use of an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH)
Chemical Reactions Analysis
CAY10730 undergoes several types of chemical reactions, including:
Reduction: In the presence of nitroreductase, CAY10730 is reduced to a highly fluorescent molecule.
Substitution: The methoxy group on the xanthone ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitroreductase for reduction and various nucleophiles for substitution reactions. The major product formed from the reduction reaction is the fluorescent molecule used for hypoxia detection .
Scientific Research Applications
Fluorescent Probes for Hypoxia Detection
One of the prominent applications of this compound is as a turn-on fluorescent probe for detecting hypoxia . The compound exhibits a significant increase in fluorescence in the presence of nitroreductase, an enzyme that is overexpressed in hypoxic conditions. This selectivity allows researchers to monitor hypoxic environments in biological systems effectively.
- Mechanism : Upon reduction by nitroreductase, the compound transforms into a highly fluorescent species, which can be quantitatively measured.
- Experimental Findings : In studies involving A549 human lung carcinoma cells, the compound demonstrated effective detection of hypoxia at concentrations as low as 1 µM, with excitation and emission wavelengths of 454 nm and 520 nm respectively .
Photodynamic Therapy (PDT)
The compound also shows potential in photodynamic therapy , a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells.
- Research Studies : Preliminary studies indicate that compounds similar to CAY10730 can enhance the efficacy of PDT by improving the localization and retention of photosensitizers within tumor tissues, thereby increasing therapeutic outcomes .
- Advantages : The spiro structure contributes to enhanced stability and absorption properties, making it suitable for PDT applications.
Synthesis and Derivative Exploration
The synthesis of CAY10730 involves a one-pot reaction strategy that yields various derivatives with potential biological activities. This aspect opens avenues for developing new compounds with tailored properties for specific applications.
- Synthesis Methodology : The synthesis typically involves the condensation of ninhydrin with specific naphthoquinones under controlled conditions to yield spiro-isobenzofuran derivatives .
- Derivative Applications : Various derivatives have shown promise in areas such as drug delivery systems and as fluorescent markers in biological imaging.
Table 1: Summary of Experimental Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Hypoxia Detection | Turn-on fluorescent probe for nitroreductase detection | Effective at 1 µM concentration |
| Photodynamic Therapy | Utilization as a photosensitizer for cancer treatment | Enhanced therapeutic efficacy observed |
| Synthesis of Derivatives | One-pot synthesis leading to multiple derivatives | Potential for diverse biological applications |
Conclusion and Future Directions
The compound 3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one presents significant potential across various scientific applications. Its role as a fluorescent probe for hypoxia detection is particularly noteworthy, alongside its implications in photodynamic therapy. Future research should focus on optimizing its synthesis and exploring the biological activities of its derivatives to fully harness its capabilities in biomedical applications.
Mechanism of Action
The mechanism of action of CAY10730 involves its reduction by nitroreductase, an enzyme that is overexpressed in hypoxic conditions . Upon reduction, CAY10730 is converted into a highly fluorescent molecule, allowing for the detection of hypoxia. The molecular targets involved in this process include nitroreductase and other bioanalytes such as glutathione and ascorbic acid .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key Observations :
- Electron-Withdrawing Groups (NO₂, Br): Reduce fluorescence but enhance oxidative stability. The target compound’s nitro group likely quenches fluorescence compared to amino-substituted analogs .
- Electron-Donating Groups (OH, OCH₃, N(Et)₂) : Increase fluorescence and solubility. The target’s methoxy group partially offsets nitro-induced quenching .
Structural and Stability Comparisons
- Lactone Ring Stability : The target compound’s nitro group may weaken the lactone C–O bond (1.516 Å in similar structures), increasing susceptibility to hydrolysis .
- Reactivity : Bromomethyl derivatives (e.g., ) are reactive toward nucleophiles, whereas the target’s nitro group is inert under mild conditions, limiting synthetic versatility .
Data Tables
Table 1: Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|
| Target Compound | C₂₆H₁₉NO₇ | 457.44 g/mol | 3'-OCH₃, 6'-(4-NO₂PhCH₂O) |
| 5-Nitrofluorescein | C₂₀H₁₁NO₇ | 377.30 g/mol | 3',6'-OH, 5-NO₂ |
| 6'-(Diethylamino)-2'-(tert-butyl) derivative | C₂₈H₂₉NO₃ | 427.53 g/mol | 6'-N(Et)₂, 2'-C(CH₃)₃ |
| Fluorescein-6-isothiocyanate | C₂₁H₁₁NO₆S | 405.38 g/mol | 3',6'-OH, 6-NCS |
Table 2: Spectral and Physical Properties
Research Findings
- Fluorescence Quenching: The nitro group in the target compound reduces fluorescence quantum yield (Φ < 0.1) compared to amino derivatives (Φ > 0.8) .
- Synthetic Utility : Bromomethyl analogs () are intermediates for cross-coupling, whereas the target’s nitro group limits further functionalization .
- Biological Compatibility : Unlike isothiocyanate derivatives (), the target compound lacks reactive groups for biomolecule labeling but may serve as a photostable tracer .
Q & A
Q. Q: What are the common synthetic routes for preparing 3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one?
A: The synthesis typically involves multi-step organic reactions. A foundational approach includes:
- Condensation : Reacting isobenzofuran-1(3H)-one derivatives with substituted xanthene precursors under Lewis acid catalysis (e.g., BF₃·Et₂O) .
- Functionalization : Introducing the 4-nitrophenylmethoxy and methoxy groups via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity at the 3' and 6' positions.
- Purification : Column chromatography or recrystallization to isolate the spiro product.
Key challenges include maintaining steric control during spiro ring formation and minimizing side reactions.
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to enhance the yield of this spiro compound?
A: Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂, AlCl₃) for improved regioselectivity and reduced byproducts .
- Solvent Systems : Using aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction rates.
- Temperature Control : Lowering temperatures during condensation steps to prevent decomposition.
Industrial-scale protocols may employ automated monitoring of pressure and reactant concentrations to ensure reproducibility .
Structural Characterization
Q. Q: What spectroscopic techniques are critical for confirming the spiro structure and substituent positions?
A: Key methods include:
- NMR : ¹H/¹³C NMR to identify proton environments and spiro junction connectivity (e.g., distinct singlet for the spiro carbon) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₇H₁₉NO₇) and fragmentation patterns.
- X-ray Crystallography : Resolving the spirocyclic conformation and substituent orientation .
Photophysical Properties
Q. Q: How do the methoxy and nitroaryl substituents influence the compound’s fluorescence properties?
A: The substituents modulate fluorescence through:
- Electron Withdrawal : The 4-nitrophenyl group reduces electron density, potentially quenching fluorescence via photoinduced electron transfer (PET) .
- Steric Effects : Methoxy groups at the 3' position may restrict rotational freedom, enhancing quantum yield in rigid matrices.
Comparative studies with fluorescein (3',6'-dihydroxy analog) show redshifted emission due to extended conjugation .
Antioxidant Assay Applications
Q. Q: How can this compound be applied in oxygen radical absorbance capacity (ORAC) assays?
A: While fluorescein derivatives are standard probes in ORAC assays, this compound’s nitro group may alter reactivity:
- Probe Design : Validate its ability to act as a fluorescent probe by testing peroxyl radical scavenging kinetics.
- Protocol Adjustments : Optimize AAPH (radical initiator) concentrations and incubation times to account for potential quenching effects .
Data Contradictions
Q. Q: How can researchers resolve discrepancies in antioxidant activity data across studies?
A: Address variability by:
- Standardization : Adopting fluorescein-based ORAC protocols to replace inconsistent β-phycoerythrin methods .
- Batch Calibration : Pre-screening compound purity (HPLC ≥95%) and confirming radical scavenging via ESR spectroscopy.
Comparative Studies
Q. Q: How does this compound compare to other xanthene derivatives in biological imaging?
A: Unlike fluorescein, the nitroaryl group may reduce cellular uptake due to increased hydrophobicity. However, its extended Stokes shift could improve signal-to-noise ratios in deep-tissue imaging . Comparative cytotoxicity assays (e.g., MTT) are recommended for in vivo applications.
Reaction Mechanisms
Q. Q: What mechanistic insights explain its antioxidant behavior in radical scavenging assays?
A: LC/MS analysis of oxidized products (e.g., quinone derivatives) suggests a hydrogen atom transfer (HAT) mechanism, where the phenolic -OH groups donate protons to peroxyl radicals . Methoxy substituents may slow HAT kinetics compared to hydroxylated analogs.
Biological Applications
Q. Q: Can this compound serve as a fluorescent probe for intracellular metal ion detection?
A: Its spirocyclic structure allows pH-dependent ring-opening, but the nitro group may limit sensitivity. Modifying the 4-nitrophenyl moiety to a chelating group (e.g., carboxylate) could enhance metal binding, as seen in xanthene-based Hg²⁺ sensors .
Analytical Validation
Q. Q: How can LC/MS be utilized to characterize degradation products during stability studies?
A: Employ:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
